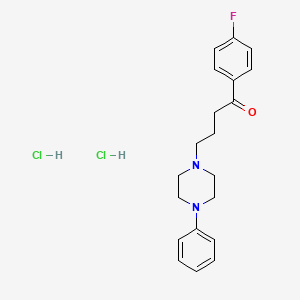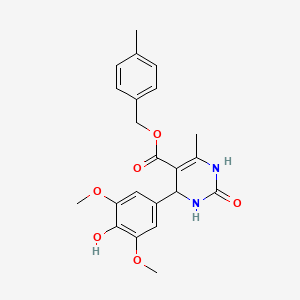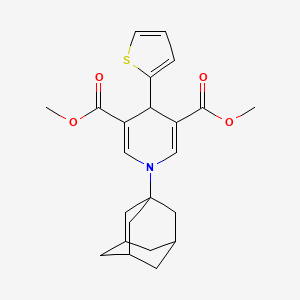
dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Memantine, which is a drug used for the treatment of Alzheimer's disease. In
作用機序
The mechanism of action of dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the blocking of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is responsible for the transmission of glutamate, an excitatory neurotransmitter. Overactivation of the NMDA receptor can lead to neuronal damage, and blocking this receptor can prevent this damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function in patients with Alzheimer's disease, reduce neuronal damage caused by neurotoxic agents, and have neuroprotective effects. Furthermore, it has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential applications in the treatment of various neurological disorders. It can be used to study the mechanism of action of the NMDA receptor and its role in synaptic plasticity. However, one of the limitations of using this compound is its toxicity at high doses.
将来の方向性
There are several future directions for the research on dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One of the main areas of research is in the development of new drugs based on this compound for the treatment of neurological disorders. Furthermore, the potential applications of this compound in other fields such as cancer research and drug delivery systems are also being explored. The development of new synthesis methods and the study of the structure-activity relationship of this compound are also areas of future research.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. The research on this compound has the potential to lead to the development of new drugs for the treatment of neurological disorders and other fields.
科学的研究の応用
Dimethyl 1-(1-adamantyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the treatment of Alzheimer's disease. Memantine, the drug form of this compound, has been shown to improve cognitive function in patients with Alzheimer's disease by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor.
Furthermore, this compound has also been studied for its potential applications in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to have neuroprotective effects and can reduce neuronal damage caused by various neurotoxic agents.
特性
IUPAC Name |
dimethyl 1-(1-adamantyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-27-21(25)17-12-24(23-9-14-6-15(10-23)8-16(7-14)11-23)13-18(22(26)28-2)20(17)19-4-3-5-29-19/h3-5,12-16,20H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGGTQBJRKCJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



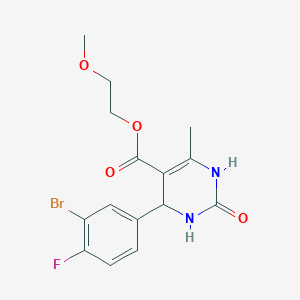
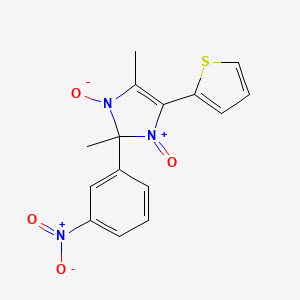
![4-chloro-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3984746.png)
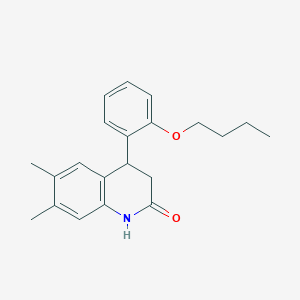
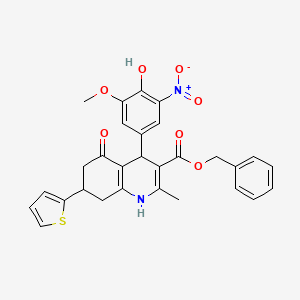
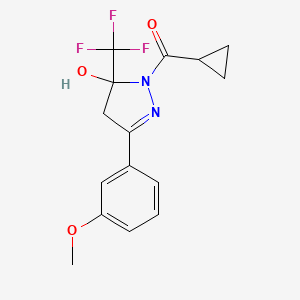
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3984765.png)

![5-ethoxy-2-[1-methyl-4-(1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3984774.png)

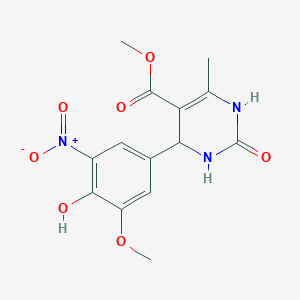
![5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline](/img/structure/B3984798.png)
